Methyl 3,4-Dihydroxybenzoate
説明
Structure
3D Structure
特性
IUPAC Name |
methyl 3,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFLZUDASVUNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301804 | |
| Record name | Methyl 3,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-43-8 | |
| Record name | Methyl 3,4-dihydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protocatechuic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,4-dihydroxybenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4-dihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOCATECHUIC ACID, METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G72J90268X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Validation & Comparative
Assessing the Synergistic Potential of Methyl 3,4-Dihydroxybenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 3,4-dihydroxybenzoate (MDHB) is a phenolic compound and a major metabolite of antioxidant polyphenols found in sources like green tea.[1][2][3] While research has highlighted its antioxidant, anti-inflammatory, and neuroprotective properties, investigations into its synergistic effects when combined with other bioactive compounds remain limited.[1][4] This guide provides a comparative assessment of the potential synergistic activities of MDHB by examining the established synergistic effects of its parent compound, protocatechuic acid (PCA). The data presented here, derived from studies on PCA, serves as a foundational framework to inform and direct future research into novel therapeutic combinations involving MDHB.
Potential Antimicrobial Synergy
Protocatechuic acid has demonstrated the ability to enhance the efficacy of several conventional antibiotics against various bacterial strains. This suggests that MDHB may also act as a valuable adjunct in antimicrobial therapy, potentially helping to combat antibiotic resistance.
A study on protocatechuic acid revealed synergistic interactions with antibiotics such as levofloxacin, gentamicin, and cefotaxime (B1668864) against pathogenic bacteria.[5] The synergy was quantified by measuring the increase in the zone of inhibition when PCA was combined with the antibiotic compared to the antibiotic alone.
Table 1: Synergistic Antimicrobial Activity of Protocatechuic Acid (PCA) with Various Antibiotics
| Microorganism | Antibiotic | PCA Concentration (µg/mL) | Increase in Inhibition Zone (%) | Reference |
| Staphylococcus aureus | Levofloxacin | 50 | 55.98 | [5] |
| Staphylococcus aureus | Gentamicin | 50 | 20.55 | [5] |
| Escherichia coli | Levofloxacin | 50 | 28.45 | [5] |
| Escherichia coli | Nitrofurantoin | 50 | 26.13 | [5] |
| Escherichia coli | Cotrimoxazole | 50 | 29.66 | [5] |
| Escherichia coli | Cefotaxime | 200 | 20.30 | [5] |
| Pseudomonas aeruginosa | Cefotaxime | 50 | 13.59 | [5] |
| Pseudomonas aeruginosa | Levofloxacin | 50 | 15.25 | [5] |
Note: This data is for Protocatechuic Acid (PCA), the parent compound of this compound. Further experimental validation is required for MDHB.
Experimental Protocol: Checkerboard Assay for Antimicrobial Synergy
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[6][7][8][9]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of this compound and the test antibiotic
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of MDHB and the antibiotic in a suitable solvent.
-
Dilute the bacterial inoculum to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional gradient of the two compounds.
-
Serially dilute the antibiotic along the columns (x-axis) and MDHB along the rows (y-axis).
-
Each well will contain a unique combination of concentrations of the two agents.
-
Include control wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 16-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity or measure the optical density (OD) to determine bacterial growth.
-
The MIC is the lowest concentration of the drug(s) that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Caption: Workflow for the checkerboard assay to assess antimicrobial synergy.
Potential Antioxidant Synergy
Phenolic compounds, including catechols, are known for their antioxidant properties.[10] The combination of different antioxidants can lead to synergistic effects, where the total antioxidant capacity is greater than the sum of the individual components. While direct studies on MDHB are lacking, research on combinations of other phenolic acids provides a basis for expecting potential synergy.
Table 2: Examples of Synergistic Antioxidant Activity in Combinations of Plant Extracts Rich in Phenolic Compounds
| Extract Combination | Assay | Synergy Interpretation | Reference |
| Mentha piperita & Thymus vulgaris (Methanol Extracts) | DPPH | Synergistic (ΣFIC = 0.32) | [11] |
| Mentha piperita & Thymus vulgaris (Methanol Extracts) | FRAP | Synergistic (ΣFIC = 0.15) | [11] |
| Rosmarinus officinalis & Syzygium aromaticum (Methanol Extracts) | FRAP | Synergistic (ΣFIC = 0.47) | [11] |
| Thymus vulgaris & Zingiber officinalis (Methanol Extracts) | ABTS | Synergistic (ΣFIC = 0.19) | [11] |
| Rosmarinus officinalis & Zingiber officinalis (DCM Extracts) | ABTS | Synergistic (ΣFIC = 0.22) | [11] |
Note: This table illustrates the principle of antioxidant synergy with compounds structurally related to MDHB. Experimental validation for MDHB in combination with other antioxidants is necessary.
Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Synergy
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to determine the free radical scavenging activity of antioxidants.[11][12]
Materials:
-
DPPH solution in methanol (B129727)
-
Methanol
-
Stock solutions of MDHB and the other test antioxidant
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of MDHB, the other antioxidant, and their mixtures at various ratios.
-
-
Assay:
-
Add a fixed volume of the DPPH solution to each well of the microtiter plate.
-
Add the test samples (MDHB alone, other antioxidant alone, and their mixtures) to the wells.
-
Include a control with only methanol and DPPH.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.
-
-
Synergy Assessment:
-
Compare the scavenging activity of the mixture with the sum of the individual activities of the components. Synergy is indicated if the activity of the mixture is significantly higher than the expected additive effect.
-
Caption: Workflow for the DPPH assay to evaluate antioxidant synergy.
Potential Anticancer Synergy
The combination of therapeutic agents is a cornerstone of modern cancer therapy, aiming to enhance efficacy and overcome drug resistance. While direct evidence for MDHB's synergistic anticancer effects is not yet available, its structural similarity to other phenolic compounds that exhibit such properties suggests this is a promising area for investigation.
Experimental Protocol: Combination Index (CI) Method for Anticancer Synergy
The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a quantitative approach to determine synergism, additivism, or antagonism between two or more drugs.[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
MDHB and the other anticancer agent
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of MDHB alone, the other anticancer drug alone, and their combination at a fixed ratio (e.g., based on their individual IC50 values).
-
Include untreated control wells.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
Assess cell viability using a suitable assay (e.g., MTT).
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use specialized software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the dose-effect curves.
-
-
Interpretation of CI Values:
-
Synergy: CI < 1
-
Additive Effect: CI = 1
-
Antagonism: CI > 1
-
Caption: Workflow for the Combination Index method to assess anticancer synergy.
Signaling Pathways
This compound has been shown to exert its antioxidant effects by activating the Nrf2 pathway.[4] The Nrf2 transcription factor plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes. Synergistic effects with other compounds could potentially arise from complementary mechanisms of action, such as the inhibition of pro-oxidant enzymes or the modulation of other cell survival pathways.
Caption: Simplified diagram of the Nrf2 antioxidant pathway activated by MDHB.
Disclaimer: The information provided in this guide regarding the synergistic effects of this compound is based on data from its parent compound, protocatechuic acid, and general principles of pharmacology. Further direct experimental investigation is essential to validate these potential synergies for MDHB. This document is intended for informational purposes for a scientific audience and should not be considered as a recommendation for clinical use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antioxidant | Nrf2 | TargetMol [targetmol.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does Protocatechuic Acid Affect the Activity of Commonly Used Antibiotics and Antifungals? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ctppc.org [ctppc.org]
- 11. Optimization of Antioxidant Synergy in a Polyherbal Combination by Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of the synergistic effect of a... | F1000Research [f1000research.com]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 16. researchgate.net [researchgate.net]
Meta-analysis of studies on the therapeutic potential of Methyl 3,4-Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3,4-dihydroxybenzoate (MDHB), a major metabolite of antioxidant polyphenols found in green tea, is emerging as a compound of significant interest in therapeutic research.[1][2] This guide provides a comparative meta-analysis of existing studies on its therapeutic potential, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further investigation.
Comparative Efficacy of this compound
The therapeutic effects of MDHB have been evaluated in various in vitro and in vivo models. This section compares its efficacy across different therapeutic areas and, where available, against other compounds.
Antioxidant Activity
MDHB has demonstrated significant antioxidant properties by mitigating oxidative stress in various cell types.[3][4] A key mechanism is the activation of the Nrf2 antioxidant pathway, which leads to the upregulation of antioxidant enzymes such as SOD1, NQO1, and GCLC.[3][4]
Table 1: Summary of Antioxidant Activity Data for MDHB
| Cell Line | Inducer of Oxidative Stress | MDHB Concentration | Observed Effects | Reference |
| Granulosa Cells | Tert-butyl hydroperoxide (TBHP) | Not Specified | Reversed TBHP-induced oxidative damage; Decreased cellular and mitochondrial ROS; Rescued mitochondrial membrane potential and ATP production.[3][4] | [3][4] |
| RGC-5 | Hydrogen Peroxide (H₂O₂) | 8, 16, 32 µM | Increased cell survival; Suppressed apoptosis; Scavenged reactive oxygen species; Restored mitochondrial membrane potential.[5] | [5] |
Neuroprotective Effects
MDHB exhibits neuroprotective effects by promoting neuronal survival and function. Studies have shown its ability to protect against apoptosis and promote neurite outgrowth, partly through the BDNF-TrkB signaling pathway.[6][7]
Table 2: Summary of Neuroprotective Activity Data for MDHB
| Model System | Insult/Condition | MDHB Concentration/Dose | Key Findings | Reference |
| RGC-5 Cells | H₂O₂-induced apoptosis | 8, 16, 32 µM | Increased cell survival; Regulated Bcl-2 and Bax expression; Suppressed caspase 9 and 3 activation.[5] | [5] |
| rd10 mice (Retinitis Pigmentosa model) | Retinal degeneration | Daily intraperitoneal injection (P12 to P26) | Promoted photoreceptor survival; Preserved cone morphology; Enhanced visual behavior and ERG responses.[6] | [6] |
| Acute Ocular Hypertension (AOH) mouse model | Ischemia | Not Specified | Protected retina against AOH injury; Inhibited oxidative stress; Activated BDNF/AKT signaling; Inhibited inflammatory pathways.[8] | [8] |
| Neonatal rat cortical neurons | In vitro culture | 2, 4, 8 µM | Significantly promoted neurite outgrowth; Increased neuronal survival; Induced brain-derived neurotrophic factor (BDNF) expression.[7] | [7] |
Anti-inflammatory Properties
The anti-inflammatory effects of MDHB are linked to the modulation of key inflammatory pathways, including the NF-κB and TLR signaling cascades.
Table 3: Summary of Anti-inflammatory Activity Data for MDHB
| Model System | Inflammatory Stimulus | MDHB Analog/Concentration | Key Findings | Reference |
| Zebrafish IBD model | Trinitro-benzene-sulfonic acid (TNBS) | Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) | Inhibited intestinal migration of immune cells; Enhanced gut mucosal barrier integrity; Improved intestinal peristalsis.[9][10] | [9][10] |
| Zebrafish | CuSO₄, tail amputation, LPS | Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) | Inhibited inflammatory responses.[9][10] | [9][10] |
Anticancer Potential
Preliminary evidence suggests that MDHB and its analogs may possess anticancer properties, although this area requires more extensive research. The available data points towards the induction of apoptosis and inhibition of cell proliferation in cancer cell lines.
Table 4: Summary of Anticancer Activity Data for a Related Compound
| Cell Line | Compound | IC₅₀ Value | Key Findings | Reference |
| MCF-7 (Breast Cancer) | Monobenzyltin Schiff base compound | 2.5±0.50 µg/mL (48h) | Induced apoptosis; Caused DNA fragmentation; Increased reactive oxygen species production.[11] | [11] |
| OVCAR3 and OAW42 (Ovarian Cancer) | Mebendazole | Not Specified | Inhibited cell proliferation, migration, and invasion; Reduced cancer stemness.[12][13] | [12][13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to facilitate reproducibility.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 1×10⁴ cells/well and allow them to attach for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., MDHB) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[11]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with the compound of interest for the specified time.
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer. The different quadrants of the resulting dot plot represent viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through various signaling pathways. The following diagrams illustrate these mechanisms and typical experimental workflows.
Caption: MDHB activates the Nrf2 antioxidant pathway.
Caption: Neuroprotective action of MDHB via BDNF-TrkB.
Caption: Workflow for assessing cell viability (MTT assay).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antioxidant | Nrf2 | TargetMol [targetmol.com]
- 3. This compound alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound promotes neurite outgrowth of cortical neurons cultured in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protects retina in a mouse model of acute ocular hypertension through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Critical review of the literature on Methyl 3,4-Dihydroxybenzoate's biological effects
An Objective Comparison of its Performance with Alternatives Supported by Experimental Data
Methyl 3,4-dihydroxybenzoate (MDHB), a methyl ester of protocatechuic acid, is a phenolic compound found in various natural sources, including green tea.[1] As a metabolite of dietary polyphenols, MDHB has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a critical review of the existing literature on the biological effects of MDHB, offering a comparative analysis with related compounds and detailing the experimental protocols used in its evaluation.
Antioxidant and Neuroprotective Properties
MDHB has demonstrated notable antioxidant and neuroprotective effects in several in vitro and in vivo studies. Its antioxidant activity is primarily attributed to its ability to scavenge free radicals and activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.
Comparative Antioxidant Activity
While specific IC50 values for the radical scavenging activity of MDHB are not extensively reported in the literature, studies on its parent compound, protocatechuic acid (3,4-dihydroxybenzoic acid), provide valuable comparative data. Protocatechuic acid has shown significant antioxidant potential in various assays. For instance, in a DPPH radical scavenging assay, protocatechuic acid exhibited an IC50 value of 0.118 ± 0.001 mg/mL.[2] Another study reported the IC50 of protocatechuic acid in an ABTS scavenging assay to be 125.18 µg/mL.[3] It is important to note that these values are for the parent acid and the esterification in MDHB may influence its antioxidant capacity.
| Compound | Assay | IC50 Value | Reference |
| Protocatechuic Acid | DPPH Radical Scavenging | 0.118 ± 0.001 mg/mL | [2] |
| Protocatechuic Acid | ABTS Radical Scavenging | 125.18 µg/mL | [3] |
| Ferulic Acid | ABTS Radical Scavenging | 35.55 µg/mL | [3] |
Neuroprotective Effects and Associated Signaling Pathways
MDHB has been shown to protect neuronal cells from oxidative stress-induced apoptosis. Studies using the SH-SY5Y human neuroblastoma cell line have demonstrated that pre-treatment with MDHB can mitigate the cytotoxic effects of oxidizing agents. The underlying mechanism for this neuroprotection involves the activation of the Nrf2 pathway.
Anti-inflammatory Activity
MDHB also exhibits anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. While direct IC50 values for MDHB in anti-inflammatory assays are scarce, studies on related compounds provide a basis for comparison.
Inhibition of Nitric Oxide Production
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for studying inflammation, various phenolic compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. For example, rosmarinic acid methyl ester, a structurally related compound, inhibited NO production with an IC50 of 14.25 µM. Another study on synthetic flavones reported IC50 values for NO inhibition in the range of 17.1 to 19.7 µM.[4]
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Rosmarinic Acid Methyl Ester | RAW 264.7 | Nitric Oxide Production Inhibition | 14.25 µM | |
| 2',3',5,7-Tetrahydroxyflavone | RAW 264.7 | Nitric Oxide Production Inhibition | 19.7 µM | [4] |
| Luteolin | RAW 264.7 | Nitric Oxide Production Inhibition | 17.1 µM | [4] |
Anticancer and Antimicrobial Potential
Preliminary studies suggest that MDHB may possess anticancer and antimicrobial properties, although research in these areas is less extensive.
Anticancer Activity
Data on the anticancer effects of MDHB on specific cell lines like HCT116 and Caco-2 is limited. However, studies on related di-oxidized derivatives of atractyligenin (B1250879) amides have shown IC50 values ranging from 5.35 µM to over 300 µM on HCT116 and Caco-2 colon cancer cells.[5]
Antimicrobial Activity
The antimicrobial activity of MDHB has not been extensively quantified with specific Minimum Inhibitory Concentration (MIC) values. However, the parent compound, protocatechuic acid, has been reported to have antibacterial properties.[6] For context, MIC values for various phytochemicals against E. coli and S. aureus can range widely, from less than 10 µg/mL to over 1000 µg/mL.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, RAW 264.7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of MDHB or a vehicle control.
-
Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis for Nrf2 and Keap1
Detailed Methodology:
-
Cell Lysis: After treatment with MDHB, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, Keap1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates promising biological activities, particularly as an antioxidant and neuroprotective agent, primarily through the activation of the Nrf2 signaling pathway. Its anti-inflammatory potential via the NF-κB pathway also warrants further investigation. However, a significant gap exists in the literature regarding specific quantitative data (e.g., IC50, MIC values) for MDHB itself. Future research should focus on generating this data to allow for more direct comparisons with other compounds and to better elucidate its therapeutic potential. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Antiaging and Antioxidant Activities of Protocatechuic and Ferulic Acids | Girsang | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe Disposal of Methyl 3,4-Dihydroxybenzoate
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 3,4-dihydroxybenzoate, a compound commonly used in various research and development applications. Adherence to these guidelines is essential to minimize environmental impact and protect personnel from potential hazards.
Hazard Profile and Safety Considerations
This compound is classified as an irritant.[1] It can cause skin and serious eye irritation.[2] In some cases, it may also cause respiratory irritation.[1][2] Therefore, handling and disposal require appropriate personal protective equipment (PPE) and adherence to safety protocols.
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation[2] | Warning |
| Eye Irritation | Causes serious eye irritation[2] | Warning |
| Respiratory Irritation | May cause respiratory irritation[2] | Warning |
Personal Protective Equipment (PPE) for Disposal
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Protective gloves (e.g., nitrile rubber).[2]
-
Respiratory Protection: A dust respirator is required if dusts are generated.[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. Do not dispose of this chemical into drains or the environment.[2]
-
Waste Collection:
-
Collect waste this compound in its original container or a clearly labeled, suitable, and closed container for disposal.[3]
-
For spills, carefully sweep the solid material to avoid dust generation and place it into an airtight container for disposal.
-
-
Waste Storage:
-
Disposal Method:
-
The primary recommended method of disposal is to send the chemical to an approved waste disposal plant.[2][3]
-
An alternative method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system. This should only be performed by qualified personnel at a licensed facility.
-
-
Contaminated Material Disposal:
-
Any materials that have come into contact with this compound, such as gloves, filter paper, or containers, should be handled as hazardous waste and disposed of in the same manner as the chemical itself.[2]
-
Emergency Procedures for Accidental Release
In the event of an accidental release, follow these steps:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading or entering drains.
-
Clean-up: Wearing appropriate PPE, sweep up the spilled material and place it in a suitable container for disposal as outlined above.
References
Essential Safety and Operational Guide for Handling Methyl 3,4-Dihydroxybenzoate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3,4-Dihydroxybenzoate. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.[1][2][3] This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][4][5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses. A face shield may be required if there is a splash hazard.[1][3] | Protects against dust particles and splashes that can cause serious eye irritation.[3] |
| Hand Protection | Protective gloves (e.g., nitrile, butyl rubber).[3][6] | Prevents skin contact, which can cause irritation.[2][3] Gloves must be inspected before use and disposed of properly after.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dust is generated or if exposure limits are exceeded.[1] A dust respirator is recommended.[3] | Minimizes the risk of inhaling dust, which may cause respiratory irritation.[2] |
| Body Protection | Protective clothing, such as a lab coat. Protective boots may be necessary depending on the situation.[3][7] | Provides a barrier against accidental skin contact.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[1][2][8] The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended to minimize dust exposure.[3][7]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[7][9]
-
Before handling, wash hands and any exposed skin thoroughly.[1][2]
2. Handling the Compound:
-
Do not get the chemical in your eyes, on your skin, or on your clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Store in a cool, dark, and well-ventilated place under an inert atmosphere as the substance is air-sensitive.[1][3]
3. Post-Handling:
-
Wash hands and face thoroughly after handling the substance.[2][3]
-
Contaminated clothing should be removed and washed before reuse.[1][2]
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1][2] If eye irritation persists, seek medical advice or attention.[1][2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice or attention.[1][2][3] Remove and wash contaminated clothing before reuse.[1][2] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If you feel unwell, call a POISON CENTER or doctor.[1][2] If the person is not breathing, provide artificial respiration.[1] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward.[1] Get medical attention if symptoms occur.[1] |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][2] Do not empty into drains.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves and labware, should be treated as hazardous waste and disposed of accordingly.
-
Spill Cleanup: In case of a spill, sweep up the solid material, taking care not to create dust, and place it into a suitable, closed container for disposal.[1][3]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C8H8O4 | CID 287064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sdfine.com [sdfine.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
